3-Phenylbicyclo[1.1.1]pentan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHYVJNMCHXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-phenylbicyclo[1.1.1]pentan-1-amine: Synthesis, Properties, and Application as a Phenyl Bioisostere
This guide provides an in-depth technical overview of 3-phenylbicyclo[1.1.1]pentan-1-amine, a key building block in modern medicinal chemistry. We will explore its chemical identity, synthesis, unique properties, and its role as a non-classical bioisostere for the phenyl ring, offering actionable insights for researchers and drug development professionals.
Introduction: The Rise of Saturated Scaffolds in Drug Discovery
For decades, the phenyl ring has been a ubiquitous motif in pharmaceuticals, valued for its predictable geometry and ability to engage in various intermolecular interactions. However, the planarity and metabolic liabilities of aromatic rings often contribute to poor physicochemical properties, such as low aqueous solubility and rapid oxidative metabolism. The "escape from flatland" initiative in medicinal chemistry has spurred the development of three-dimensional, saturated bioisosteres that can mimic the spatial arrangement of a phenyl ring while improving drug-like properties.[1][2][3]
Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier surrogate for 1,4-disubstituted benzene rings.[4][5] Its rigid, rod-like structure effectively projects substituents at similar exit vectors to a para-substituted phenyl ring, while the high sp³ character enhances solubility and metabolic stability.[3][6] 3-phenylbicyclo[1.1.1]pentan-1-amine is a particularly valuable derivative, as it installs a primary amine "handle" for further chemical elaboration, making it a versatile building block for drug discovery programs.
Chemical Identifiers and Physicochemical Properties
Precise identification is critical for sourcing and regulatory documentation. 3-phenylbicyclo[1.1.1]pentan-1-amine is most commonly available and handled as a salt to improve stability and handling. The chemical identifiers for its common salt forms are summarized below.
| Identifier | 3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide | 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride |
| CAS Number | 1818847-90-3[7][8][9] | 83249-11-0[10] |
| Molecular Formula | C₁₁H₁₄BrN[7][11] | C₁₁H₁₄ClN |
| Molecular Weight | ~240.14 g/mol [8][11] | ~195.70 g/mol |
| IUPAC Name | Bicyclo[1.1.1]pentan-1-amine, 3-phenyl-, hydrobromide (1:1)[7] | 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride |
Synthesis and Mechanistic Considerations
The synthesis of substituted BCPs has historically been a challenge, often relying on the generation of the highly strained and reactive intermediate, [1.1.1]propellane.[5][6] However, recent advancements have led to more direct and scalable methods.
Synthetic Strategy: Metal-Free Homolytic Aromatic Alkylation
A notable and efficient route to 3-phenylbicyclo[1.1.1]pentan-1-amine involves the metal-free homolytic aromatic alkylation of benzene.[12][13] This approach is advantageous as it avoids transition metal catalysts, which can be costly and require removal from the final product.
The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for 3-phenylbicyclo[1.1.1]pentan-1-amine.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established methodologies.
Step 1: Synthesis of N-Boc-bicyclo[1.1.1]pentan-1-amine (Precursor)
-
To a stirred solution of bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Warm the reaction to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can be used without further purification.
Step 2: Synthesis of N-Boc-3-phenylbicyclo[1.1.1]pentan-1-amine
-
This step involves the generation of a BCP radical which is then trapped by benzene. A common method is via the formation of a Katritzky salt followed by thermal or photochemical initiation.
-
To a solution of the Boc-protected amine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the pyridinium salt precursor.
-
The mixture is then added to a large excess of benzene, which acts as both the solvent and the reactant.
-
A radical initiator (e.g., AIBN or a photoredox catalyst) is added, and the reaction is heated or irradiated with light.
-
The reaction is monitored by LC-MS until consumption of the starting material.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography.
Step 3: Deprotection to yield 3-phenylbicyclo[1.1.1]pentan-1-amine salt
-
Dissolve the purified N-Boc-3-phenylbicyclo[1.1.1]pentan-1-amine (1.0 eq) in a minimal amount of a solvent like 1,4-dioxane or ethyl acetate.
-
Add a solution of HCl (e.g., 4M in dioxane, >5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the desired product as its hydrochloride salt.
The BCP Motif as a Phenyl Bioisostere
The strategic value of 3-phenylbicyclo[1.1.1]pentan-1-amine lies in the BCP core's ability to act as a non-classical phenyl ring bioisostere. This substitution can fundamentally improve the pharmacokinetic profile of a lead compound.
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
Key Advantages of the BCP Core:
-
Improved Solubility: The introduction of sp³ character disrupts crystal packing and increases polarity, often leading to significantly better aqueous solubility.[3][14]
-
Enhanced Metabolic Stability: Saturated C-H bonds in the strained BCP cage are less susceptible to oxidation by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[3][6]
-
Stereo-orientation: The rigid BCP scaffold maintains the precise 1,4-exit vectors of a para-substituted phenyl ring, preserving the geometry required for target binding.[3]
-
Novel Chemical Space: Replacing a common phenyl ring with a BCP moiety can create novel intellectual property and differentiate a drug candidate from competitors.[1]
A landmark example of this strategy was the replacement of a phenyl group in a γ-secretase inhibitor with a BCP core, which resulted in a compound with superior solubility, metabolic stability, and oral absorption.[5]
Conclusion
3-phenylbicyclo[1.1.1]pentan-1-amine is more than just a chemical novelty; it is a powerful tool for modern drug discovery. Its synthesis is now accessible through scalable, metal-free methods, and its application as a phenyl ring bioisostere offers a proven strategy to overcome common pharmacokinetic challenges. By leveraging the unique three-dimensional geometry and robust physicochemical properties of the BCP core, researchers can design next-generation therapeutics with enhanced developability and efficacy.
References
- Vertex AI Search. (n.d.). 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide, 95% Purity, C11H14BrN, 100 mg.
- CP Lab Safety. (n.d.). 3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide.
- International Laboratory USA. (n.d.). 3-PHENYLBICYCLO[1.1.1]PENTAN-1-AMINE HYDROBROMIDE.
- AChemBlock. (n.d.). 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide 97%.
- Thirumoorthi, N. T., & Shen, C. J. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. Royal Society of Chemistry.
- EON Biotech. (n.d.). 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride – (83249-11-0).
- Thirumoorthi, N. T., & Shen, C. J. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. National University of Singapore.
- Unknown Author. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. dspace.nu.edu.kz.
- Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.
- Shire, B. R., & Anderson, E. A. (n.d.). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Royal Society of Chemistry.
- Mykhailiuk, P. K. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. National Center for Biotechnology Information.
- Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 110-117.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.
- BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
- Semantic Scholar. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
- Zhang, X., et al. (n.d.). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Journal of a broader scope of chemistry.
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide 97% | CAS: 1818847-90-3 | AChemBlock [achemblock.com]
- 10. eontrading.uk [eontrading.uk]
- 11. International Laboratory USA [intlab.org]
- 12. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. semanticscholar.org [semanticscholar.org]
Methodological & Application
incorporating 3-phenyl-BCP-amine into peptidomimetics
Application Note: Strategic Incorporation of 3-Phenyl-Bicyclo[1.1.1]pentan-1-amine in Peptidomimetics
Executive Summary & Rationale
The incorporation of 3-phenyl-bicyclo[1.1.1]pentan-1-amine (3-Ph-BCP-amine) represents a high-value strategy in modern peptidomimetic drug design. It serves as a non-classical bioisostere for the phenyl ring, specifically addressing the "Escape from Flatland" directive. While maintaining the linear vector orientation of a para-substituted aromatic ring, the BCP cage introduces three-dimensional character (Fsp3), significantly improving solubility and metabolic stability by eliminating aromatic oxidation sites.
However, the bridgehead amine of the BCP scaffold exhibits distinct steric and electronic properties compared to standard aniline or benzylamine derivatives, necessitating specialized coupling protocols. This guide details the methodology for synthesizing, coupling, and validating BCP-containing peptidomimetics.
Structural & Electronic Justification
Before synthesis, it is critical to understand the geometric trade-offs. The BCP unit is not a perfect geometric replica of a phenyl ring but a "shortened" bioisostere.
| Feature | para-Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Impact on Design |
| Geometry | Planar (2D) | Cage (3D) | Disrupts |
| Exit Vector | 180° (Linear) | 180° (Linear) | Preserves receptor binding orientation. |
| Length ( | ~2.8 Å | ~1.85 Å | BCP is ~1.0 Å shorter. May require linker adjustment. |
| Electronic | Electron-rich | Electron-rich | Reduced CYP450 oxidation liability. |
| Basicity ( | Aniline ~4.6 | BCP-Amine ~8-9 | BCP amine is more basic but sterically hindered. |
Strategic Workflow Visualization
The following decision tree outlines the logic for replacing a phenyl residue with a 3-phenyl-BCP moiety.
Figure 1: Decision logic for BCP bioisostere implementation. Note the critical step of checking linker length due to the BCP cage being shorter than the phenyl ring.
Experimental Protocols
Protocol A: High-Efficiency Coupling of 3-Phenyl-BCP-Amine
Challenge: The bridgehead amine in 3-phenyl-BCP is sterically hindered by the cage structure. Standard carbodiimide couplings (EDC/NHS) often result in low yields or incomplete conversion. Solution: Use of high-reactivity uronium/aminium reagents (HATU or COMU) with HOAt as an additive is mandatory.
Materials:
-
Carboxylic Acid Component (Peptide C-terminus or scaffold)
-
3-phenyl-bicyclo[1.1.1]pentan-1-amine (HCl salt)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).
-
Critical Step: Allow the activation to proceed for 5–10 minutes at room temperature. The solution should turn slightly yellow. (Do not exceed 15 mins to avoid racemization of the acid component).
-
-
Amine Addition:
-
Add 3-phenyl-BCP-amine HCl salt (1.1 equiv) directly to the reaction mixture.
-
Note: If the amine is not soluble, pre-dissolve it in a minimum volume of DMF with 1.0 equiv of DIPEA before addition.
-
-
Reaction:
-
Stir the reaction under Nitrogen or Argon atmosphere at room temperature for 4–16 hours .
-
Monitoring: Monitor by LC-MS. The BCP amine is not UV active, so track the consumption of the carboxylic acid and the appearance of the product mass.
-
-
Workup:
-
Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), sat. NaHCO3, and Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Flash chromatography. BCP derivatives are often less polar than their phenyl counterparts; adjust gradient accordingly.
-
Protocol B: Comparative Physicochemical Evaluation
To validate the "Escape from Flatland" hypothesis, you must generate comparative data against the phenyl-parent compound.
1. Kinetic Solubility Assay (Nephelometry)
-
Method: Prepare 10 mM DMSO stocks of the Phenyl-parent and BCP-analog.
-
Execution: Spike into pH 7.4 phosphate buffer (final 2% DMSO).
-
Readout: Measure light scattering at 2 hours and 24 hours.
-
Expectation: BCP analogs typically show 10–50x higher solubility due to the disruption of planar crystal lattice packing energies.
2. Lipophilicity (ChromLogD)
-
Method: CHI (Chromatographic Hydrophobicity Index) on a C18 column.
-
Rationale: While BCP is lipophilic, it often lowers LogD relative to phenyl because it does not participate in
- stacking, reducing non-specific binding.
Protocol C: Metabolic Stability (Microsomal)
Rationale: The para-position of a phenyl ring is a metabolic "hot spot" for CYP450 oxidation. The BCP bridgehead carbon is quaternary and resistant to oxidative metabolism.
Assay Setup:
-
System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
Substrate Conc: 1
M. -
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
Data Interpretation:
Calculate Intrinsic Clearance (
-
Success Criterion:
reduction in for the BCP analog compared to the phenyl parent.
Expected Results & Data Interpretation
The following table summarizes typical data observed when switching from a Phenyl to a 3-Phenyl-BCP motif (Based on Stepan et al., 2012).
| Property | Phenyl-Peptide (Parent) | 3-Ph-BCP-Peptide (Analog) | Interpretation |
| Solubility (pH 7.4) | < 5 | > 150 | Major Improvement. Lattice energy disruption. |
| LogD | 3.5 | 3.2 | Slight Improvement. Reduced lipophilicity. |
| HLM | > 100 | < 20 | Critical Success. Blocked metabolic soft spot. |
| Potency ( | 10 nM | 10–50 nM | Maintenance. Potency is usually retained if the -1.0 Å length difference is tolerated. |
Troubleshooting Guide
-
Issue: Low Coupling Yield.
-
Cause: Steric bulk of the BCP cage preventing nucleophilic attack.
-
Fix: Switch to COMU at
or convert the carboxylic acid to an Acid Fluoride (using TFFH) which is more reactive toward hindered amines.
-
-
Issue: Loss of Potency. [2]
-
Cause: The BCP linker is too short (~1.85 Å vs 2.8 Å).
-
Fix: Introduce a methylene spacer (
) on one side of the BCP to restore length, though this introduces flexibility.
-
References
-
Stepan, A. F., et al. (2012).[3][4][5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor.[3][5][6][7] Journal of Medicinal Chemistry, 55(7), 3414–3424.[5] Link[6] -
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Denisenko, A., et al. (2021).[3] 3-Substituted Bicyclo[1.1.1]pentan-1-amines: Synthesis and Application in Drug Design. Chemistry – A European Journal, 27(1), 1-15. Link
Sources
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- 4. chemrxiv.org [chemrxiv.org]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Phenyl Ring in 3-Phenyl-bicyclo[1.1.1]pentan-1-amine
Introduction: The Strategic Value of 3-Phenyl-BCP-amine in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for the para-substituted phenyl ring in modern drug discovery.[1][2] Its rigid, linear geometry mimics the spatial arrangement of a 1,4-disubstituted arene while introducing a three-dimensional, sp³-rich character that can significantly enhance key pharmacokinetic properties. Drug candidates incorporating BCP moieties often exhibit improved aqueous solubility, greater metabolic stability, and reduced off-target binding compared to their planar aromatic counterparts.[3][4]
The 3-phenyl-bicyclo[1.1.1]pentan-1-amine (3-phenyl-BCP-amine) is a particularly valuable building block, combining the advantageous BCP core with a phenyl ring that can be further elaborated to modulate a compound's biological activity and physicochemical profile. The primary amine at the opposing bridgehead provides a convenient handle for amide bond formation or other conjugations, making it a versatile scaffold for library synthesis.
This guide provides a detailed exploration of methods for the chemical modification of the pendent phenyl ring in 3-phenyl-BCP-amine. We will delve into the causality behind experimental choices for key transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for their execution.
Understanding the Reactivity of the Phenyl Ring
The BCP cage is generally considered to be an electron-withdrawing group due to the high s-character of the bridgehead carbons. However, the overall electronic effect of the 3-(1-amino-bicyclo[1.1.1]pentan-1-yl) substituent on the attached phenyl ring is a balance between the inductive effects of the BCP cage and the electronic nature of the amine at the C1 position. For the purpose of electrophilic aromatic substitution, the phenyl ring is expected to be moderately deactivated. Therefore, reaction conditions will be selected to reflect this. The directing effect of the substituent will favor substitution at the para position, and to a lesser extent, the ortho positions.
Part 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a variety of functional groups directly onto the phenyl ring of 3-phenyl-BCP-amine.[5] The protocols below are optimized for this moderately deactivated system.
Friedel-Crafts Acylation: Introducing Ketone Functionality
The Friedel-Crafts acylation is a robust method for forming a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[6] This transformation is particularly useful for creating intermediates that can be further modified, for example, through reduction to an alcohol or conversion to other functional groups. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.[7] A strong Lewis acid, such as aluminum chloride (AlCl₃), is typically required to generate the acylium ion from an acyl chloride or anhydride.[8]
Caption: Workflow for Friedel-Crafts Acylation.
Protocol 1: Friedel-Crafts Acylation of 3-Phenyl-BCP-amine with Acetyl Chloride
-
Materials:
-
3-Phenyl-bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.5 equiv).
-
Cool the flask to 0 °C in an ice bath and add anhydrous DCM.
-
To this suspension, add 3-phenyl-bicyclo[1.1.1]pentan-1-amine hydrochloride (1.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
In a separate flask, prepare a solution of acetyl chloride (1.2 equiv) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(4-acetylphenyl)-bicyclo[1.1.1]pentan-1-amine.
-
| Parameter | Value | Reference |
| Temperature | 0 °C to RT | [8] |
| Solvent | Dichloromethane | [8] |
| Lewis Acid | AlCl₃ | [6] |
| Typical Yield | 50-70% | [8] |
Nitration: Introduction of a Nitro Group
Nitration of the phenyl ring introduces a versatile nitro group, which can be a precursor to an amine (via reduction) or other functional groups.[9] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10] Given the presence of a primary amine in the substrate, which can be protonated under strongly acidic conditions, it is advisable to first protect the amine group (e.g., as an amide) before proceeding with nitration.
Protocol 2: Nitration of N-Acetyl-3-phenyl-BCP-amine
-
Part A: Protection of the Amine
-
Dissolve 3-phenyl-BCP-amine in DCM and cool to 0 °C.
-
Add triethylamine (1.1 equiv) followed by the dropwise addition of acetyl chloride (1.05 equiv).
-
Stir at room temperature for 1 hour.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield N-(3-phenylbicyclo[1.1.1]pentan-1-yl)acetamide, which can be used in the next step without further purification.
-
-
Part B: Nitration
-
To a flask containing the N-acetylated substrate from Part A, add concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the crude product, which is a mixture of ortho and para isomers.
-
Purify by column chromatography to separate the isomers.
-
-
Part C: Deprotection (if desired)
-
Reflux the nitrated product in aqueous HCl (e.g., 6 M) for several hours.
-
Cool the reaction mixture, basify with NaOH, and extract the product with an organic solvent.
-
| Parameter | Value | Reference |
| Nitrating Agent | HNO₃/H₂SO₄ | [10] |
| Temperature | 0-10 °C | [11] |
| Key Consideration | Amine protection | [9] |
| Major Product | para-nitro isomer | [7] |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a modular approach to functionalization.[12][13] These reactions typically involve an organic halide or triflate and a coupling partner, such as a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig).
To perform these reactions on the phenyl ring of 3-phenyl-BCP-amine, a halogen substituent must first be introduced on the phenyl ring, typically via electrophilic halogenation.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an aryl or vinyl halide/triflate and an organoboron compound.[14][15] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[16] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product.[17]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)-BCP-amine with Phenylboronic Acid
-
Materials:
-
3-(4-Bromophenyl)-bicyclo[1.1.1]pentan-1-amine (1.0 equiv) (prepared via bromination of 3-phenyl-BCP-amine)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/water (e.g., 10:1 mixture)
-
-
Procedure:
-
To a reaction vial, add 3-(4-bromophenyl)-BCP-amine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
-
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂/SPhos | [18] |
| Base | K₃PO₄ | [17] |
| Solvent | Toluene/Water | [17] |
| Temperature | 80-100 °C | [19] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[20] This reaction has revolutionized the synthesis of aryl amines and is invaluable in medicinal chemistry for accessing a wide range of nitrogen-containing compounds.[21][22] The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[23]
Protocol 4: Buchwald-Hartwig Amination of 3-(4-Bromophenyl)-BCP-amine with Morpholine
-
Materials:
-
3-(4-Bromophenyl)-bicyclo[1.1.1]pentan-1-amine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv) to a reaction tube.
-
Add a solution of 3-(4-bromophenyl)-BCP-amine (1.0 equiv) in anhydrous toluene.
-
Add morpholine (1.2 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the desired N-aryl amine product.
-
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃/XPhos | [24] |
| Base | NaOtBu | [24] |
| Solvent | Toluene | [25] |
| Temperature | 100 °C | [19] |
Conclusion
The functionalization of the phenyl ring in 3-phenyl-BCP-amine provides a powerful avenue for the synthesis of novel, three-dimensional molecules for drug discovery and development. The protocols outlined in this guide for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer reliable and versatile methods for accessing a diverse range of derivatives. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can effectively leverage the unique properties of the BCP scaffold to create next-generation therapeutics.
References
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Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. PubMed. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. Semantic Scholar. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Ni(III)
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PubMed Central. Available at: [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry. Available at: [Link]
-
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Available at: [Link]
-
Enantioselective synthesis of chiral BCPs. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic Chemistry & Process Research. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
-
Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Royal Society of Chemistry. Available at: [Link]
-
Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Royal Society of Chemistry. Available at: [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ACS Publications. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. The University of Liverpool Repository. Available at: [Link]
-
Friedel-Crafts Acylation with Amides. PubMed Central. Available at: [Link]
-
(a) Replacement of a para‐substituted phenyl with BCP. (b) Examples of... ResearchGate. Available at: [Link]
-
Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv. Available at: [Link]
- Aromatic Electrophilic substitution:. [No Source Found].
-
Nitration. Wikipedia. Available at: [Link]
- Lecture Notes Chem 51B S.
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. Available at: [Link]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]
- US20180179144A1 - Nitration of aromatic compounds. Google Patents.
-
A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. Sciforum. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. International Journal of Scientific Development and Research. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
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Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PubMed Central. Available at: [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. MDPI. Available at: [Link]
- Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. [No Source Found].
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
- SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIG
-
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Royal Society of Chemistry. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. Available at: [Link]
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- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
Troubleshooting & Optimization
stability of 3-phenylbicyclo[1.1.1]pentan-1-amine free base vs salt
An Application Scientist's Guide to the Stability of Free Base vs. Salt Forms
Welcome to the technical support guide for 3-phenylbicyclo[1.1.1]pentan-1-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and development. The bicyclo[1.1.1]pentane (BCP) scaffold is a remarkable bioisostere for the para-substituted phenyl ring, often improving critical drug properties like solubility and metabolic stability.[1][2][3] However, the bridgehead amine introduces specific stability considerations that must be managed.
This guide is structured in a question-and-answer format to directly address common issues encountered in the lab, followed by detailed troubleshooting workflows and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are working with 3-phenylbicyclo[1.1.1]pentan-1-amine free base and are concerned about its long-term stability. What are the primary degradation risks?
This is a critical question. The primary stability concern for any primary amine free base, including this BCP derivative, is oxidation . The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and electron-rich center susceptible to attack by oxidizing agents.[4][5]
-
Mechanism of Concern: The most common oxidative degradation pathway involves the formation of an N-oxide.[6][7] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities. The lone pair on the nitrogen is the reactive site.[6]
-
Other Potential Issues:
-
Hygroscopicity: Amine free bases can be hygroscopic, absorbing moisture from the air, which can affect physical properties and potentially accelerate other degradation pathways.[8]
-
Carbon Dioxide Absorption: Amines can react with atmospheric CO₂ to form carbamate salts. While often reversible, this can lead to assay variability and the appearance of impurities.
-
Q2: Our chemistry team has proposed synthesizing the hydrochloride (HCl) salt. How does salt formation enhance the stability of the molecule?
This is standard and highly recommended practice in pharmaceutical development. Converting the amine to its ammonium salt, such as the hydrochloride, fundamentally increases its stability through a simple but powerful mechanism: protonation.
-
Electronic Stabilization: In the salt form, the amine's lone pair of electrons is "tied up" by forming a bond with a proton (H⁺).[6] This removes the electron-rich center, making the nitrogen significantly less susceptible to oxidation.[6][7]
-
Physical Stability: Salts are typically crystalline solids with higher melting points and a more ordered crystal lattice compared to their corresponding free bases.[9] This rigid structure provides greater thermal stability and reduces the likelihood of degradation in the solid state.
The core principle is illustrated below:
Caption: Rationale for enhanced stability of the amine salt form.
Q3: Are there any potential stability liabilities associated with the hydrochloride salt form itself?
While the salt form is generally much more stable, it is not entirely without considerations.
-
Hygroscopicity: While often less of an issue, some salts can be more hygroscopic than the free base. This is compound-specific and must be evaluated experimentally (e.g., via Dynamic Vapor Sorption analysis). High hygroscopicity can impact handling, formulation, and in extreme cases, could lead to hydrolysis of the salt if exposed to high humidity.[7][10]
-
Common Ion Effect: This is a physicochemical, rather than a chemical stability, issue. An HCl salt may exhibit suppressed dissolution rates in highly acidic environments (like the stomach) due to the presence of a high concentration of chloride ions. This is a key consideration for oral drug development.[10]
Troubleshooting Guide: Investigating Unknown Degradants
You've run a stability study on a batch of 3-phenyl-BCP-amine and a new peak appears in your HPLC chromatogram. What is it, and where did it come from?
Workflow for Degradant Identification
This workflow outlines a systematic approach to identifying the unknown impurity by comparing its analytical signature to those of degradants generated under controlled stress conditions. Forced degradation studies are essential for developing stability-indicating methods and understanding how a molecule behaves under stress.[4][11][12]
Caption: Troubleshooting workflow for identifying unknown degradation products.
Experimental Protocols
Protocol 1: Comparative Stability Assessment (Free Base vs. Salt)
Objective: To quantitatively compare the chemical stability of 3-phenylbicyclo[1.1.1]pentan-1-amine free base and its hydrochloride salt under accelerated storage conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of both the free base and the HCl salt into separate, appropriate glass vials (e.g., 4 mL clear glass).
-
Prepare triplicate samples for each compound at each condition and time point.
-
Prepare an initial set of samples for immediate analysis (T=0).
-
-
Storage Conditions (ICH Guidelines):
-
Place one set of vials in a stability chamber set to 25°C / 60% Relative Humidity (RH) .
-
Place a second set of vials in a stability chamber set to 40°C / 75% Relative Humidity (RH) .
-
-
Time Points:
-
Pull samples for analysis at T=0, 1 month, 3 months, and 6 months.
-
-
Analytical Method (Example Stability-Indicating HPLC-UV):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation for Analysis: Dissolve the vial contents in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.
-
-
Data Analysis:
-
Calculate the purity of the main peak using area normalization.
-
Identify and quantify any new peaks that appear over time.
-
Summarize the data in a table for easy comparison.
-
Example Data Presentation:
| Compound Form | Condition | Time Point | Assay (% Area) | Total Impurities (% Area) |
| Free Base | 40°C / 75% RH | T=0 | 99.8% | 0.2% |
| 1 Month | 98.5% | 1.5% | ||
| 3 Months | 96.2% | 3.8% | ||
| HCl Salt | 40°C / 75% RH | T=0 | 99.9% | 0.1% |
| 1 Month | 99.9% | 0.1% | ||
| 3 Months | 99.8% | 0.2% |
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the drug substance under a variety of stress conditions to identify likely degradation products and confirm the analytical method is "stability-indicating." The goal is to achieve 5-20% degradation.[11]
Methodology:
-
Stock Solution: Prepare a ~1 mg/mL solution of 3-phenyl-BCP-amine (free base or salt) in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and monitor over time (e.g., 2, 4, 8, 24 hours) until the target degradation is achieved. A control sample (stock solution with no stressor) should be run in parallel.
| Stress Condition | Reagent / Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60-80°C | Generally stable, but tests for labile groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60-80°C | Generally stable, but tests for labile groups. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp or 40°C | N-Oxide formation, ring opening (less likely). |
| Thermal | Dry Heat (Solid State) | 80-100°C | Thermally induced decomposition. |
| Photolytic | High-Intensity Light | ICH Q1B compliant chamber | Photodegradation, radical formation. |
-
Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples to prevent column damage.
-
Analyze all stressed samples and the control using the stability-indicating HPLC method described in Protocol 1.
-
Utilize a photodiode array (PDA) detector and Mass Spectrometer (MS) to obtain UV spectra and mass data for the parent peak and all degradant peaks. This is crucial for structural elucidation.
-
Summary of Stability Characteristics
| Feature | 3-Phenyl-BCP-Amine (Free Base) | 3-Phenyl-BCP-Amine (Salt Form, e.g., HCl) |
| Primary Stability Risk | Oxidation at the nitrogen lone pair.[6] | Generally low; significantly more stable to oxidation.[7] |
| Physical Form | Can be solid or oil; may be less crystalline. | Typically a crystalline solid with a higher melting point.[9] |
| Hygroscopicity | Variable; can absorb atmospheric moisture.[8] | Variable, but often less hygroscopic and easier to handle. |
| Handling | Store under inert atmosphere (N₂ or Ar) away from light. | Standard laboratory conditions are often sufficient. |
| Recommendation | Suitable for synthesis and immediate use. | Highly recommended for long-term storage, pre-formulation, and API development. |
By understanding these principles and applying rigorous experimental protocols, researchers can ensure the integrity of their 3-phenylbicyclo[1.1.1]pentan-1-amine materials, leading to more reliable and reproducible scientific outcomes.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search Grounding Service.
-
20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
- Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au.
- IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (n.d.).
-
Why are organic amines often more stable as the HCl salt than in the free base form?. (2015). Reddit. [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy, Oxford Academic. [Link]
- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. (n.d.). U.S. Department of Energy.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degrad
- Amines. (n.d.). NCERT.
-
Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). PubMed Central. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. (2019).
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). PMC - NIH. [Link]
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). RSC Publishing.
-
improving medicines with carbon propellers. (n.d.). chem.ox.ac.uk. [Link]
- Pharmaceutical Salts Optimization of Solubility or Even More?. (2010).
- Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. (n.d.). Semantic Scholar.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]
- Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). ScienceDirect.
-
Drug degradation pathways. (n.d.). Pharmacy 180. [Link]
- (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (2025).
-
Fluoro-bicyclo[1.1.1]pentanes. (n.d.). ChemRxiv. [Link]
-
Inorganic Bases Chemical Storage Fact Sheet. (n.d.). University of Waterloo. [Link]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Macmillan Group. [Link]
-
Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase .... (2024). PMC. [Link]
- Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (n.d.). French-Ukrainian Journal of Chemistry.
-
3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride – (83249-11-0). (n.d.). EON Biotech. [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025). PMC. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. [Link]
- Computer-Aided Insight into the Relative Stability of Enamines. (n.d.).
-
Bicyclo[1.1.1]Pentan-1-Amine Hydrochloride 98.0%(GC). (n.d.). PureSynth. [Link]
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022). Frontiers.
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (n.d.). PMC. [Link]
-
Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. (n.d.). ChemRxiv. [Link]
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Validation & Comparative
A Researcher's Guide to Permeability Assays for Drugs Containing 3-Phenyl-BCP-Amine Scaffolds
This guide provides an in-depth comparison of key in vitro permeability assays for drug candidates incorporating the 3-phenyl-bicyclo[1.1.1]pentan-1-amine (3-phenyl-BCP-amine) scaffold. As medicinal chemistry increasingly moves towards sp³-rich, three-dimensional structures to "escape from flatland," the BCP moiety has emerged as a valuable bioisostere for phenyl or tert-butyl groups, often improving physicochemical properties like solubility and metabolic stability.[1][2] However, understanding how these unique structures traverse biological membranes is paramount for their success as therapeutics.
This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, outlines self-validating systems for trustworthy data, and provides a framework for integrating results from multiple assays to build a comprehensive permeability profile for your 3-phenyl-BCP-amine candidates.
The Unique Profile of 3-Phenyl-BCP-Amine Derivatives
Before selecting an assay, it is crucial to understand the physicochemical characteristics of the molecule . The 3-phenyl-BCP-amine scaffold presents a distinct profile:
-
Lipophilicity and 3D Structure: The combination of the phenyl group and the rigid BCP cage contributes to lipophilicity. However, the non-planar nature of the BCP core can disrupt intermolecular π-stacking that is common with flat aromatic compounds, which may lead to improved aqueous solubility compared to planar analogues.[2]
-
Basic Center: The amine functional group is a basic center. Its ionization state is pH-dependent. At physiological pH (e.g., in the blood or basolateral compartment of an assay), the amine will likely be protonated (cationic). In the more acidic environment of the upper intestine, the degree of ionization will be even higher. This is critical, as the neutral, non-ionized form of a drug is generally more capable of passive diffusion across lipid membranes.
-
Potential for Transporter Interaction: The structure possesses features—lipophilicity and a potential positive charge—that make it a candidate for interaction with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at key biological barriers.[3][4]
These properties dictate that a single permeability assay is insufficient. A multi-assay strategy is required to distinguish between passive diffusion and transporter-mediated efflux, which is essential for predicting in vivo outcomes such as oral bioavailability and brain penetration.
The Permeability Assay Decision Framework
The selection of a permeability assay depends on the stage of drug discovery and the specific question being asked. Early-stage screening prioritizes throughput to rank large numbers of compounds, while later-stage characterization requires more biologically complex models to provide mechanistic insight.
High-Throughput Screening: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based, high-throughput assay that serves as an excellent starting point for assessing passive transcellular permeability.[5][6] It is particularly useful in early discovery for rapidly screening and ranking large compound libraries.
Principle of Causality
PAMPA measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[5] The lipid composition can be tailored to mimic different biological barriers. For 3-phenyl-BCP-amine drugs intended for CNS applications, a PAMPA-BBB model using a porcine polar brain lipid extract is highly relevant.[7][8] Because this system is abiotic, it exclusively measures passive diffusion, providing a clean baseline of the molecule's intrinsic ability to cross a lipid bilayer without the confounding influence of transporters or metabolism.
Experimental Protocol: PAMPA-BBB
This protocol is adapted from established methodologies.[7]
-
Membrane Preparation: A commercially available 96-well filter plate (e.g., hydrophobic PVDF) is coated with 5 µL of a lipid solution (e.g., 20 mg/mL porcine polar brain lipid in dodecane) and placed in a vacuum chamber for several minutes to ensure complete pore saturation.
-
Analyte Preparation: Prepare a 10 mM DMSO stock solution of the 3-phenyl-BCP-amine test compounds. Create a 200 µM dosing solution by diluting the stock into a universal buffer at a relevant pH (e.g., pH 7.4).
-
Assay Setup:
-
Add 200 µL of fresh buffer to each well of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate onto the acceptor plate, creating the "sandwich."
-
Add 180 µL of the dosing solution to the donor wells (the top filter plate).
-
-
Incubation: Seal the sandwich assembly to prevent evaporation and incubate for 4 to 18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the compound concentration in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. A reference standard of the starting material should also be analyzed to calculate mass balance.
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - CA/Ceq) ] * (VA * VD) / ( (VA + VD) * A * t )
Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
Data Interpretation & Limitations
| Permeability Classification (PAMPA-BBB) | Pe (x 10-6 cm/s) | Interpretation |
| High | > 4.0 | Likely to cross the BBB by passive diffusion[8] |
| Medium | 2.0 - 4.0 | Borderline BBB penetration[8] |
| Low | < 2.0 | Unlikely to cross the BBB by passive diffusion[8] |
| Very Low / Impermeable | < 0.5 | Effectively impermeable |
Trustworthiness Check: A key limitation for lipophilic amines is poor recovery due to binding to the assay plates. Mass retention (or recovery) should be calculated. A recovery of <70% may indicate that the measured Pe is unreliable.
Key Insight for 3-Phenyl-BCP-Amine: PAMPA provides a rapid, cost-effective measure of passive permeability. A high Pe value is a positive indicator, but it is not the full story. If a compound with a high Pe later shows low permeability in a cell-based assay, this strongly suggests the involvement of active efflux.
The Gold Standard for Oral Absorption: The Caco-2 Permeability Assay
The Caco-2 assay is the industry's gold standard for predicting human intestinal absorption.[9][10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and, crucially, express clinically relevant efflux transporters like P-gp and BCRP.[10][11]
Principle of Causality
This assay provides a more holistic view than PAMPA by integrating passive diffusion with active transport mechanisms.[12][13] By measuring permeability in both the apical-to-basolateral (A→B, simulating absorption) and basolateral-to-apical (B→A, simulating efflux) directions, one can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 is a hallmark of active efflux.[11][14]
Experimental Protocol: Bidirectional Caco-2 Assay
This protocol requires sterile cell culture expertise and is based on established methods.[15][16]
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and grown for 21-25 days to allow for full differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Validation (Trustworthiness Check): Before each experiment, the integrity of the cell monolayer must be confirmed. This is a critical self-validating step.
-
Transepithelial Electrical Resistance (TEER): Measure TEER values. Only use monolayers with TEER values > 200 Ω·cm².[15]
-
Lucifer Yellow Permeability: Concurrently, assess the permeability of a paracellular marker, Lucifer Yellow. The apparent permeability (Papp) should be very low (< 0.5 x 10⁻⁶ cm/s), confirming tight junction integrity.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
A→B Measurement: Add the test compound (typically 1-10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
B→A Measurement: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at one or more time points (e.g., 120 minutes).[10] Samples are also taken from the donor compartment at the beginning and end of the experiment to calculate mass balance.
-
Quantification: Analyze compound concentrations via LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the monolayer, and C0 is the initial donor concentration.[14]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Interpretation & Special Considerations
| Permeability Classification (Caco-2) | Papp (A→B) (x 10-6 cm/s) | Interpretation |
| High | > 10 | High probability of good oral absorption |
| Medium | 1 - 10 | Variable oral absorption |
| Low | < 1 | Low probability of good oral absorption |
| Efflux Ratio (ER) | Interpretation |
| ER ≥ 2 | Compound is a likely substrate of an efflux transporter[11][14] |
| ER < 2 | No significant efflux observed |
Special Consideration for Lipophilic Amines: Like with PAMPA, 3-phenyl-BCP-amine derivatives may exhibit low recovery due to non-specific binding or accumulation within the cell monolayer. To mitigate this and better mimic in vivo sink conditions, the protocol can be modified by adding 1-4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment.[17] This can significantly improve recovery and provide a more accurate permeability measurement for highly lipophilic compounds.[17]
Definitive Efflux Substrate Identification: MDCK-MDR1 & MDCK-BCRP Assays
While the Caco-2 assay suggests efflux, it does not definitively identify the specific transporter involved, as it expresses multiple transporters. To determine if a 3-phenyl-BCP-amine is a substrate for a specific transporter like P-gp or BCRP, transfected Madin-Darby Canine Kidney (MDCK) cell lines are the preferred tool.[3][18][19]
Principle of Causality
Wild-type MDCK cells form tight monolayers but have very low endogenous expression of human efflux transporters.[13] By using a cell line stably transfected to overexpress a single human transporter (e.g., MDCK-MDR1 for P-gp or MDCK-BCRP for BCRP), a direct assessment of that transporter's interaction with the drug can be made.[19][20] The experiment is conducted as a bidirectional assay, often including a known potent inhibitor of the transporter. A significant reduction in the efflux ratio in the presence of the inhibitor provides conclusive evidence that the compound is a substrate.[21]
Experimental Protocol: MDCK-MDR1 Bidirectional Assay
The protocol is very similar to the Caco-2 assay but with a shorter cell culture period and the inclusion of an inhibitor arm.[20][22]
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell™ inserts. They typically form a confluent monolayer in 3-5 days.
-
Monolayer Integrity: Validate monolayer integrity using TEER measurements. For MDCK cells, TEER values are typically much higher than for Caco-2, often >600 Ω·cm².[20]
-
Transport Experiment: Perform a bidirectional assay as described for Caco-2. Crucially, run parallel experiments for the B→A direction in the absence and presence of a specific P-gp inhibitor (e.g., 100 µM verapamil or 10 µM elacridar).[21]
-
Incubation, Sampling, and Quantification: Follow the same procedure as for the Caco-2 assay (typically a 90-120 minute incubation).
-
Data Analysis: Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio (ER) in both the absence and presence of the inhibitor.
Data Interpretation
A compound is confirmed as a P-gp substrate if two conditions are met:
-
The efflux ratio in the absence of the inhibitor is ≥ 2.0.
-
The efflux ratio is significantly reduced (typically to ~1.0) in the presence of the P-gp inhibitor.[20]
The same logic applies to MDCK-BCRP assays using a BCRP-specific inhibitor like Ko143 or fumitremorgin C.[23][24]
Synthesizing the Data: A Case Study
Consider a hypothetical 3-phenyl-BCP-amine drug candidate, "BCP-Amine-X," intended for CNS activity.
| Assay | Condition | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio | Recovery (%) |
| PAMPA-BBB | - | 12.5 | N/A | N/A | 88 |
| Caco-2 | No Inhibitor | 0.8 | 19.2 | 24.0 | 85 |
| MDCK-MDR1 | No Inhibitor | 0.6 | 18.6 | 31.0 | 91 |
| MDCK-MDR1 | + Verapamil | 9.5 | 10.1 | 1.1 | 89 |
| MDCK-BCRP | No Inhibitor | 9.8 | 10.5 | 1.1 | 93 |
Holistic Interpretation:
-
High Passive Permeability (PAMPA): The PAMPA result (12.5 x 10⁻⁶ cm/s) indicates that BCP-Amine-X has excellent intrinsic passive permeability. This is a very favorable property.
-
Poor Absorption & High Efflux (Caco-2): The Caco-2 A→B Papp is very low (0.8), suggesting poor oral absorption. The extremely high efflux ratio of 24.0 confirms that this poor absorption is due to powerful active efflux in the intestinal model.
-
Confirmed P-gp Substrate (MDCK-MDR1): The MDCK-MDR1 data shows a high efflux ratio (31.0) that is completely abolished by the P-gp inhibitor verapamil (ER drops to 1.1). This confirms that BCP-Amine-X is a potent P-gp substrate. Note that when efflux is inhibited, the A→B permeability (9.5) becomes high, aligning with the passive potential seen in PAMPA.
-
Not a BCRP Substrate (MDCK-BCRP): The efflux ratio in the BCRP-overexpressing cells is low (1.1), indicating BCP-Amine-X is not a substrate for this transporter.
Final Recommendations
For researchers working with novel 3-phenyl-BCP-amine scaffolds, a tiered approach to permeability assessment is essential for making sound decisions in drug development.
-
Start Broadly: Use PAMPA for high-throughput screening to ensure candidates possess fundamental passive permeability.
-
Model the Gut: Employ the bidirectional Caco-2 assay to predict oral absorption and get the first indication of potential efflux issues.
-
Identify the Culprit: Use specific transfected cell lines like MDCK-MDR1 and MDCK-BCRP to definitively identify which efflux transporters are problematic.
By integrating the data from these complementary assays, scientists can build a robust understanding of a compound's permeability profile, anticipate in vivo barriers, and guide the rational design of the next generation of 3-phenyl-BCP-amine therapeutics.
References
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Available at: [Link]
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Troutman, M. D., & Thakker, D. R. (2003). P-Glycoprotein-Mediated Transport of the HIV-1 Protease Inhibitor Nelfinavir in Caco-2 and MDCK-MDR1 Cells. Pharmaceutical Research. Available at: [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]
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Creative Bioarray. (n.d.). In Vitro Permeability Assay. Available at: [Link]
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Rege, B. D., et al. (2020). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Available at: [Link]
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Wang, J., & Urban, L. (2004). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. Current Drug Metabolism. Available at: [Link]
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BioIVT. (n.d.). BCRP Transporter Assay. Available at: [Link]
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BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Available at: [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
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Evotec. (n.d.). BCRP Substrate Identification. Available at: [Link]
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U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Available at: [Link]
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Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Available at: [Link]
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ResearchGate. (2021). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. Available at: [Link]
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ResearchGate. (2015). Proposed testing strategy for BCRP substrate properties of new chemical entities based on physicochemical properties, permeability in cell-based assays, and calibrated threshold of cell-based or membrane vesicles-based assays. Available at: [Link]
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Werle, M., et al. (2008). Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions. Pharmaceutical Research. Available at: [Link]
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Gonda, S., et al. (2019). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Xeno-Tech. (2024). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available at: [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
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Labinsights. (2023). Method for Determination of Drug Permeability. Available at: [Link]
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U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Available at: [Link]
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U.S. Food and Drug Administration. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. Available at: [Link]
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Volpe, D. A. (2011). Application of Method Suitability for Drug Permeability Classification. The AAPS Journal. Available at: [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
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Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Drug Designing. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3044078, 3-Phenylcyclopentan-1-amine. Available at: [Link]
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Regulations.gov. (n.d.). Guidance for Industry. Available at: [Link]
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Wikipedia. (n.d.). Drug permeability. Available at: [Link]
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Tsinman, K., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available at: [Link]
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Liu, X., et al. (2003). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Available at: [Link]
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ResearchGate. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Available at: [Link]
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Wu, Y., et al. (2023). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). In vitro BE Studies – Inspectional approach. Available at: [Link]
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Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available at: [Link]
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Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Motif in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
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Benchmarking Purity: Validating BCP Amines via HPLC-MS vs. Universal Detectors
Executive Summary: The "Invisible" Scaffold
Bicyclo[1.1.1]pentane (BCP) amines have emerged as critical bioisosteres in modern medicinal chemistry, offering a saturated, rigid alternative to phenyl rings and tert-butyl groups that improves metabolic stability and solubility. However, their rise presents a distinct analytical challenge: BCP scaffolds lack conjugated
Relying on standard HPLC-UV purity data for BCP amines is a procedural hazard. It frequently leads to false positives where non-UV active impurities (synthetic precursors, salts, or aliphatic side-products) go undetected, or where the BCP amine itself is only visible via end-absorption (<210 nm), which is prone to solvent interference.
This guide outlines a self-validating analytical workflow that bypasses UV limitations by coupling High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) and Charged Aerosol Detection (CAD), validated against Quantitative NMR (qNMR).
The Physicochemical Challenge
To validate BCP purity, one must understand why standard methods fail.
-
UV Transparency: BCP amines possess no chromophores. Detection at 200–210 nm is non-specific and often obscured by mobile phase cut-offs (e.g., Formic Acid absorbs below 210 nm).
-
Ionization Variance: While MS (ESI+) is highly sensitive for identification, it is poor for quantification without a reference standard. The ionization efficiency (response factor) of a BCP amine can be 10–100x higher than its impurities, artificially inflating "purity" based on Total Ion Current (TIC).
-
Salt Formation: BCP amines are often isolated as HCl or Tosylate salts. UV methods often fail to detect the counter-ion stoichiometry, leading to mass balance errors.
Diagram 1: The Detection Gap
Visualizing why UV and MS alone are insufficient for absolute purity.
Caption: UV fails to see the analyte; MS distorts the ratio based on ionization; CAD provides a near-equimolar response.
Comparative Analysis of Detection Methods
The following table benchmarks detection methods specifically for BCP amine intermediates.
| Feature | HPLC-UV (210 nm) | HPLC-MS (TIC) | HPLC-CAD / ELSD | qNMR ( |
| Principle | Light Absorption | Ionization Efficiency | Aerosol Charging | Nuclear Spin (Molar) |
| BCP Sensitivity | Very Low (End-absorption) | Excellent | Good | Moderate (mg req.) |
| Linearity | Poor (Solvent noise) | Poor (Dynamic range) | Good (Curvilinear) | Excellent |
| Response Factor | Structure Dependent | Highly Variable | Uniform (Mass-based) | Uniform (Molar) |
| Primary Risk | False Negatives (Misses impurities) | Overestimation (Suppresses impurities) | Baseline drift | Low throughput |
| Verdict | ❌ Unsuitable | ⚠️ Qualitative Only | ✅ Recommended | 🏆 Gold Standard |
The Validated Protocol: "Triangulated Purity"
To ensure scientific integrity, we utilize a "Triangulated" approach: Chromatographic Separation (HILIC) + Universal Detection (CAD) + Orthogonal Validation (qNMR) .
Step 1: Chromatographic Setup (HILIC)
Standard C18 columns often fail to retain small, polar BCP amines, causing them to elute in the solvent front (void volume) where ion suppression is highest.
-
Column: Amide-HILIC or Bare Silica HILIC (e.g., Waters BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Rationale: HILIC retains polar amines via water-layer partitioning. The acidic buffer ensures the amine is protonated (
), improving peak shape and MS sensitivity.
Step 2: Dual-Detection Workflow (MS + CAD)
Connect the column effluent to a splitter. Direct 10% to the MS (for ID) and 90% to the CAD (for Purity).
-
MS Settings: ESI+, Scan range 100–1000 m/z.
-
CAD Settings: Evaporation temp 35°C (low enough to detect semi-volatiles).
Step 3: qNMR Validation (The Referee)
If the CAD purity > 95%, validate the specific batch using Quantitative NMR.
-
Internal Standard: Maleic Acid or TCNB (traceable standard).
-
Solvent:
or . -
Calculation:
Diagram 2: The Validation Workflow
A decision tree for accepting BCP amine batches.
Caption: Workflow ensuring identity (MS), relative purity (CAD), and absolute assay (qNMR).
Experimental Case Study: BCP-Diamine
Scenario: Synthesis of 3-amino-bicyclo[1.1.1]pentane-1-carboxylic acid. Observation: The researcher runs a standard LC-MS (C18, Formic Acid).
-
LC-UV (210 nm): Shows a single peak at 1.2 min. Purity: 99.1% .
-
LC-MS (TIC): Main peak [M+H]+ 128.1. Minor blip at 2.5 min. Purity: 96.5% .
-
LC-CAD (HILIC): Main peak elutes at 4.5 min. A significant impurity (starting material, non-ionizable) elutes at 2.1 min. Purity: 88.0% .
Analysis: The UV method missed the impurity entirely because it lacked a chromophore. The MS method underestimated the impurity because the impurity had poor ionization efficiency compared to the highly basic BCP amine. The CAD provided the true chromatographic purity.
Correction: The sample was subjected to qNMR using Maleic Acid as an internal standard. qNMR Result: 87.4% wt/wt. Conclusion: The CAD result (88.0%) was accurate; the UV result (99.1%) was dangerously misleading.
References
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Mykhailiuk, P. K. (2015).[2] Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. Organic & Biomolecular Chemistry. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. [Link]
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A Comparative Spectroscopic Guide to 3-Phenylbicyclo[1.1.1]pentan-1-amine and its Bioisosteric Predecessors
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The bicyclo[1.1.1]pentane (BCP) cage, a rigid, three-dimensional structure, has emerged as a compelling bioisostere for commonly employed functionalities such as para-substituted phenyl rings and tert-butyl groups. Its unique geometry can impart improved metabolic stability, enhanced solubility, and novel intellectual property. At the forefront of this chemical space is 3-phenylbicyclo[1.1.1]pentan-1-amine, a compound that marries the rigidity of the BCP core with the aromatic character of a phenyl group and the key functionality of a primary amine.
This guide provides an in-depth spectroscopic characterization of 3-phenylbicyclo[1.1.1]pentan-1-amine, offering a comparative analysis with two structurally relevant amines: phentermine, a classic phenylalkylamine, and 1-adamantanamine, a well-known rigid cage amine. Through detailed experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and differentiate these crucial structural motifs.
Spectroscopic Characterization: The Fingerprints of Molecular Structure
Spectroscopic techniques are the cornerstone of chemical analysis, providing unambiguous evidence of molecular structure. In this guide, we will delve into the four primary methods used to characterize our compounds of interest: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
3-Phenylbicyclo[1.1.1]pentan-1-amine: A Detailed Analysis
The synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine has been elegantly described by Thirumoorthi et al., and its spectroscopic data provides a wealth of structural information.[1][2]
¹H NMR Spectroscopy: The proton NMR spectrum of 3-phenylbicyclo[1.1.1]pentan-1-amine is characterized by distinct signals corresponding to the aromatic and the rigid BCP cage protons. The six protons of the BCP cage's methylene bridges typically appear as a sharp singlet, a hallmark of the high symmetry of the BCP core. The aromatic protons will present as a multiplet in the downfield region of the spectrum. The amine protons are often observed as a broad singlet, and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative. The BCP cage exhibits three distinct carbon signals: the two bridgehead carbons (one substituted with the phenyl group and the other with the amine) and the three equivalent methylene bridge carbons. The phenyl group will show characteristic signals in the aromatic region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching vibrations for the primary amine, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹. The C-N stretching vibration is also a key diagnostic peak.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural insights, often involving cleavage of the C-C bond between the BCP cage and the phenyl or amine substituents.
Comparative Analysis: Highlighting Uniqueness
To fully appreciate the spectroscopic features of 3-phenylbicyclo[1.1.1]pentan-1-amine, a comparison with other amines is instructive.
Phentermine: As a flexible phenylalkylamine, the ¹H NMR spectrum of phentermine shows more complex splitting patterns for its aliphatic protons compared to the sharp singlet of the BCP cage. The absence of the rigid cage structure leads to different fragmentation patterns in its mass spectrum.
1-Adamantanamine: This rigid, cage-like amine provides a more direct comparison to the BCP scaffold. While both show simplified aliphatic signals in their ¹H NMR spectra due to symmetry, the chemical shifts and coupling constants differ due to the distinct geometries of the adamantane and BCP cages.
Below is a summary of the key spectroscopic data for these three compounds:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| 3-Phenylbicyclo[1.1.1]pentan-1-amine | Phenyl (multiplet), BCP-CH₂ (singlet), NH₂ (broad singlet) | Phenyl (multiple), BCP-Cq (2), BCP-CH₂ | ~3300-3500 (N-H), ~2850-3100 (C-H) | M⁺ |
| Phentermine | Phenyl (multiplet), CH₂ (singlet), CH₃ (singlet), NH₂ (broad singlet)[3] | Phenyl (multiple), Cq, CH₂, CH₃[3] | ~3300-3500 (N-H), ~2850-3100 (C-H)[3] | 149 (M⁺), 134, 91[4] |
| 1-Adamantanamine | Adamantane-CH (multiplet), Adamantane-CH₂ (multiplet), NH₂ (broad singlet)[5] | Adamantane-Cq, Adamantane-CH, Adamantane-CH₂[6] | ~3300-3500 (N-H), ~2850-2950 (C-H)[7] | 151 (M⁺), 135, 94[8] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet detailed, protocols for the characterization of amine-containing small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
